

An In-depth Technical Guide to 4-Chlorobutanamide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorobutanamide is a halogenated amide of significant interest in organic synthesis and as a potential building block in the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its known and potential applications. The information is structured to serve as a practical resource for laboratory work and to inform further research and development.

Chemical and Physical Properties

4-Chlorobutanamide is a solid organic compound with the chemical formula C₄H₈ClNO.[1] It is characterized by the presence of both an amide functional group and a reactive chloro-alkyl chain, which contribute to its chemical versatility.[2]

General Information



Property	Value	Source(s)
IUPAC Name	4-chlorobutanamide	[3]
CAS Number	2455-04-1	[1][3]
Molecular Formula	C ₄ H ₈ CINO	[1][3]
Molecular Weight	121.57 g/mol	[1][3]
Canonical SMILES	C(CC(=O)N)CCI	[3]
InChI Key	XYOXIERJKILWCG- UHFFFAOYSA-N	[3]

Physical Properties

Quantitative experimental data for some physical properties of **4-Chlorobutanamide** are not widely available in the public domain. The following table summarizes the available data. The reported melting point of 255 °C is noted to be unusually high for a molecule of this size and may warrant experimental verification, as it could potentially be a decomposition temperature.

Property	Value	Method/Notes	Source(s)
Physical Form	Solid	-	[4]
Melting Point	255 °C	Experimental	[3]
Boiling Point	Not available	-	-
Density	Not available	-	-
Solubility	Soluble in water and organic solvents.	Qualitative	[2]

Spectroscopic Data

Experimentally obtained spectra for **4-Chlorobutanamide** are not readily available. The following data is based on established spectroscopic principles and predicted values for analogous structures.



Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are provided relative to tetramethylsilane (TMS).

¹H NMR (Proton NMR)

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
-CH ₂ -Cl	~3.6	Triplet (t)	~6.5
-CH ₂ -C=O	~2.4	Triplet (t)	~7.0
-CH ₂ - (central)	~2.1	Quintet (p)	~6.8
-NH ₂	~5.5 - 7.5	Broad Singlet (br s)	-

¹³C NMR (Carbon NMR)

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
C=O	~175
-CH ₂ -Cl	~45
-CH ₂ -C=O	~35
-CH ₂ - (central)	~28

Infrared (IR) Spectroscopy

The IR spectrum of **4-Chlorobutanamide** is expected to show characteristic absorption bands for its functional groups.



Vibrational Mode	Predicted Absorption Range (cm ⁻¹)	Intensity
N-H Stretch (Amide)	3100 - 3500	Strong, Broad
C-H Stretch (Alkyl)	2850 - 3000	Medium to Strong
C=O Stretch (Amide I)	1630 - 1690	Strong
N-H Bend (Amide II)	1550 - 1650	Medium to Strong
C-Cl Stretch	600 - 800	Medium to Strong

Mass Spectrometry (MS)

The mass spectrum of **4-Chlorobutanamide** under electron ionization (EI) is expected to exhibit a molecular ion peak and characteristic fragmentation patterns. The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

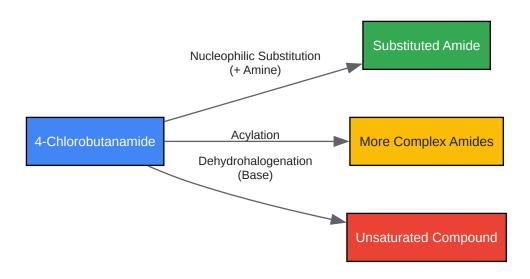
m/z	lon	Notes
121/123	[C4H8CINO]+	Molecular ion (M+) with isotopic pattern for one chlorine atom.
86	[C ₄ H ₈ NO] ⁺	Loss of a chlorine radical.
77/79	[C₃H ₆ Cl] ⁺	Alpha-cleavage with loss of the amide group.
44	[CONH ₂] ⁺	Characteristic fragment for primary amides.

Chemical Properties and Reactivity

4-Chlorobutanamide's reactivity is primarily dictated by its two functional groups: the amide and the alkyl chloride.



- Nucleophilic Substitution: The chlorine atom at the 4-position is susceptible to nucleophilic attack, allowing for the synthesis of a variety of derivatives. For instance, it can react with amines to form substituted amides.[2]
- Acylation Reactions: The amide group can participate in acylation reactions, where it can act
 as an acyl donor for the synthesis of more complex molecules.[2]
- Dehydrohalogenation: Under basic conditions, 4-Chlorobutanamide can undergo elimination of hydrogen chloride to yield an unsaturated compound.[2]



Click to download full resolution via product page

Potential reactivity pathways of **4-Chlorobutanamide**.

Experimental Protocols

The following protocols are based on common synthetic and purification methods for compounds of this class.

Synthesis of 4-Chlorobutanamide from 4-Chlorobutanoyl Chloride

This is a common method involving the amidation of an acyl chloride.

Materials:

4-Chlorobutanoyl chloride



- Concentrated aqueous ammonia
- Dichloromethane (or other suitable organic solvent)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl solution)
- · Anhydrous magnesium sulfate or sodium sulfate
- · Round-bottom flask
- · Dropping funnel
- · Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel.
- Cool the flask in an ice bath and add a concentrated aqueous solution of ammonia.
- Slowly add 4-chlorobutanoyl chloride to the stirred ammonia solution from the dropping funnel. The reaction is exothermic and will produce white fumes of ammonium chloride.
 Maintain the temperature below 10 °C during the addition.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
- Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL for a small-scale reaction).

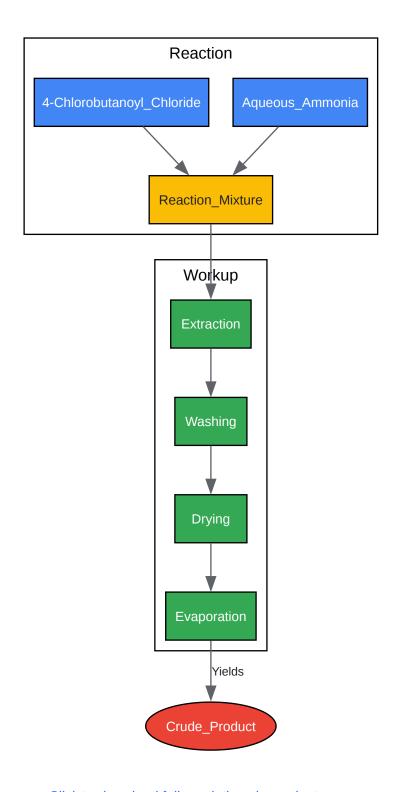






- Combine the organic layers and wash with a saturated solution of sodium bicarbonate to remove any unreacted 4-chlorobutanoyl chloride and acidic byproducts.
- Wash the organic layer with water and then with brine to remove residual water.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and then filter.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 4-Chlorobutanamide.





Click to download full resolution via product page

General workflow for the synthesis of **4-Chlorobutanamide**.

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds.



Materials:

- Crude 4-Chlorobutanamide
- Recrystallization solvent (e.g., ethanol/water mixture, acetone/hexane mixture)
- Erlenmeyer flasks
- Hot plate
- Filter paper
- Buchner funnel and filter flask
- Vacuum source
- Ice bath

Procedure:

- Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
- Dissolution: Place the crude **4-Chlorobutanamide** in an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.
- Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.
- Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.
- Collection of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
- Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.



• Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Biological Activity and Applications

4-Chlorobutanamide and its derivatives are of interest in medicinal chemistry and drug development.

Potential as a Monoamine Oxidase (MAO) Inhibitor

Research has indicated that **4-chlorobutanamide** exhibits potential anti-monoamine oxidase (MAO) activity.[2] MAO inhibitors are a class of drugs used to treat depression and other neurological disorders by preventing the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine.[2] The specific mechanism of inhibition and the subtype selectivity (MAO-A vs. MAO-B) of **4-chlorobutanamide** are areas that require further investigation. At present, there is no detailed information available in the public domain regarding the specific signaling pathways affected by this compound.

Intermediate in Chemical Synthesis

Due to its reactive nature, **4-chlorobutanamide** serves as a versatile intermediate in the synthesis of other organic compounds, including agrochemicals and fine chemicals.[2] Its ability to undergo nucleophilic substitution at the chlorine-bearing carbon and various transformations of the amide group makes it a valuable building block for constructing more complex molecular architectures.

Safety Information

4-Chlorobutanamide is classified as acutely toxic if swallowed.[4] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be observed when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Chlorobutanamide is a valuable chemical entity with established reactivity and potential applications in medicinal chemistry. This guide has summarized its key physical and chemical



properties and provided detailed experimental protocols for its synthesis and purification. While there is a need for more comprehensive experimental data, particularly for its physical properties and detailed biological mechanisms of action, the information presented herein provides a solid foundation for researchers and drug development professionals working with this compound. Further investigation into its potential as a therapeutic agent is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 4-Chlorobutanamide | 2455-04-1 [sigmaaldrich.com]
- 2. Buy 4-Chlorobutanamide | 2455-04-1 [smolecule.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. 4-Chlorobutanamide 2455-04-1 [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Chlorobutanamide: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1293659#physical-and-chemical-properties-of-4-chlorobutanamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com